molecular formula C9H8Cl2O B13662409 6,7-Dichloroisochroman

6,7-Dichloroisochroman

Cat. No.: B13662409
M. Wt: 203.06 g/mol
InChI Key: BIYKJZQNSPVCAI-UHFFFAOYSA-N
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Description

6,7-Dichloroisochroman is a chemical compound belonging to the class of isochromans, which are benzo-fused oxygen heterocycles. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the isochroman ring. Isochromans are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroisochroman typically involves the chlorination of isochroman derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroisochroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

6,7-Dichloroisochroman has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloroisochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

6,7-Dichloroisochroman can be compared with other similar compounds, such as:

    6,7-Dimethoxyisochroman: Differing by the presence of methoxy groups instead of chlorine atoms, this compound may exhibit different chemical reactivity and biological activities.

    6,7-Dibromoisochroman: The bromine analog of this compound, which may have similar but distinct properties due to the larger atomic size and different electronegativity of bromine.

    Isochroman: The parent compound without any substituents, serving as a baseline for comparison.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

6,7-dichloro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H8Cl2O/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4H,1-2,5H2

InChI Key

BIYKJZQNSPVCAI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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